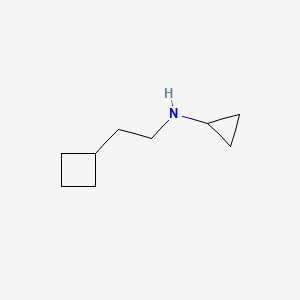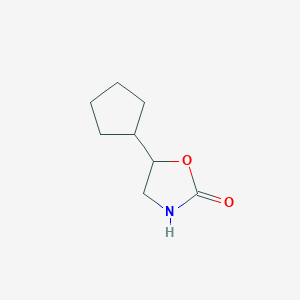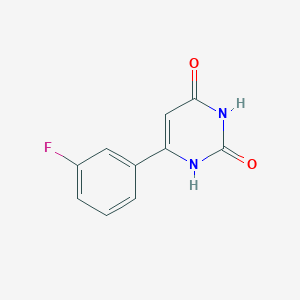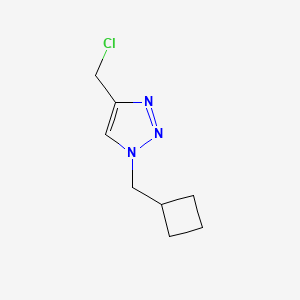
3-(2-Methoxyethyl)morpholine
Overview
Description
3-(2-Methoxyethyl)morpholine is a chemical compound with the molecular formula C7H15NO2 . It is related to morpholine, which is a six-membered aliphatic heterocyclic compound featuring both amine and ether functional groups .
Synthesis Analysis
The synthesis of morpholine derivatives, including this compound, has been a subject of research. A recent paper discusses the synthesis of morpholines from 1,2-amino alcohols, aziridines, epoxides, and related compounds . Another study describes the synthesis of a morpholine-containing heterocyclic system from simple cis-amino alcohols of the sulfolane family .Molecular Structure Analysis
The molecular structure of this compound consists of a morpholine ring with a methoxyethyl group attached to one of the carbon atoms . Morpholine itself is a six-membered ring containing four carbon atoms, one nitrogen atom, and one oxygen atom .Scientific Research Applications
Morpholine Synthesis and Transformations
- The novel synthesis of cis-3,5-disubstituted morpholine derivatives involved an electrophile-induced ring closure and nucleophilic displacement reactions, forming various morpholine structures, including 3,5-di(methoxymethyl)morpholine and 3,5-di(cyanomethyl)morpholine (D’hooghe, Vanlangendonck, Törnroos, & de Kimpe, 2006).
- A synthesis method for 3-methyl-2-(4-methoxyphenyl) morpholine hydrochloride highlighted the advantages of easy operation, short reaction time, and high yield, confirming the compound structure via IR, 1H NMR, and MS technologies (Tan Bin, 2011).
Applications in Drug Delivery Systems and Chemical Analysis
- Novel morpholinyl- and methylpiperazinylacyloxyalkyl esters of naproxen were synthesized and evaluated for topical drug delivery, indicating improved delivery of naproxen through the skin (Rautio et al., 2000).
- Methoxy(3-morpholinopropyl)silanediyl modified silica gel was successfully used as a column packing material in the high-performance liquid chromatographic determination of components in an eye lotion, demonstrating its efficiency in separating and determining components in a single analysis (Akiyama, Nakashima, Yamada, & Shirakawa, 1991).
Derivative Formation and Structural Studies
- The creation of N-{2-(4-methoxyphenyltelluro)ethyl}morpholine and bis{2-(N-morpholino)ethyl}telluride, tellurated derivatives of morpholine, showcased the structural characterization of palladium and mercury complexes, providing insights into the coordination chemistry of these unique morpholine derivatives (Singh, Sooriyakumar, Husebye, & Törnroos, 2000).
Chiral Synthesis and Stereochemistry
- Chiral synthesis involved the creation of enantiomerically pure morpholine derivatives, demonstrating the synthetic utility and configuration of such compounds, which are significant in the field of stereoselective synthesis and pharmacological studies (Prabhakaran et al., 2004).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary target of 3-(2-Methoxyethyl)morpholine is the bovine carbonic anhydrase-II (CA-II) enzyme . This enzyme plays a crucial role in maintaining homeostasis in several processes, including respiration, lipogenesis, gluconeogenesis, calcification, bone resorption, and electrolyte balance .
Mode of Action
This compound interacts with the CA-II binding site, blocking its action . The compound can be strategically modified to improve its binding affinity, selectivity, and pharmacokinetics . The thiazole and morpholine moieties of the compound can boost inhibitory efficacy and selectivity over other calcium-binding proteins by interacting with target bovine CA-II binding sites .
Biochemical Pathways
This enzyme is involved in various physiological processes, including respiration and electrolyte balance .
Pharmacokinetics
It is mentioned that morpholine-based thiazoles can be strategically modified to improve their pharmacokinetics . This suggests that the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties can be optimized for better bioavailability .
Result of Action
The result of this compound’s action is the inhibition of the CA-II enzyme . This inhibition disrupts the enzyme’s role in maintaining homeostasis in various physiological processes . The derivatives of the compound exhibited greater affinity when compared to the standard acetazolamide .
Action Environment
It is known that the suzuki–miyaura (sm) cross-coupling reaction, which is widely used in the synthesis of organoboron reagents like this compound, is exceptionally mild and functional group tolerant . This suggests that the compound might be relatively stable and environmentally benign .
Biochemical Analysis
Biochemical Properties
3-(2-Methoxyethyl)morpholine plays a significant role in biochemical reactions, particularly in the context of antisense oligonucleotides (ASOs). It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with morpholine monooxygenase, an enzyme that catalyzes the biotransformation of morpholine to 2-(2-aminoethoxy) acetic acid . This interaction is crucial for the degradation of morpholine and its derivatives in biological systems.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in the context of antisense oligonucleotides, this compound modifications can enhance the stability and binding affinity of these molecules to their RNA targets, thereby modulating gene expression . This can lead to changes in cellular metabolism and other cellular processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, inhibit or activate enzymes, and alter gene expression. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and other compounds . This interaction can lead to the inhibition or activation of these enzymes, thereby affecting the metabolism of other compounds in the body.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its effects on cellular function . Long-term studies have also indicated that this compound can have lasting effects on cellular processes, even after it has been degraded.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can effectively modulate gene expression and cellular metabolism without causing significant toxicity . At high doses, it can lead to toxic or adverse effects, such as liver and kidney damage . These threshold effects are important to consider when using this compound in research or therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as morpholine monooxygenase, which catalyzes its biotransformation to 2-(2-aminoethoxy) acetic acid . This compound can also affect metabolic flux and metabolite levels in cells, leading to changes in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. For instance, it can interact with cell-penetrating peptides (CPPs) that facilitate its uptake into cells . Once inside the cells, it can be distributed to various cellular compartments, where it exerts its effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it can be localized to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and other biomolecules to exert its effects.
properties
IUPAC Name |
3-(2-methoxyethyl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-9-4-2-7-6-10-5-3-8-7/h7-8H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPMJNTWDLFFUHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1COCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1386999-20-7 | |
| Record name | 3-(2-methoxyethyl)morpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



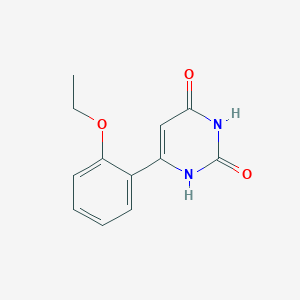
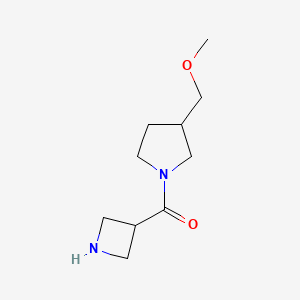
![[3-(3-Methoxypropyl)-3-piperidinyl]methanol](/img/structure/B1487941.png)

![2-{[(1-Hydroxycyclopentyl)methyl]sulfanyl}propanoic acid](/img/structure/B1487944.png)

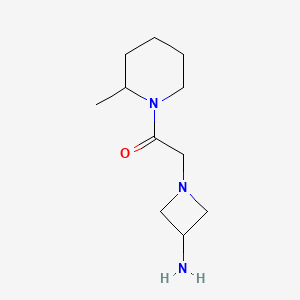
![2-(3-aminoazetidin-1-yl)-N-[(furan-2-yl)methyl]acetamide](/img/structure/B1487947.png)
